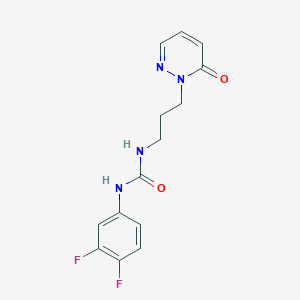

1-(3,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Description

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N4O2/c15-11-5-4-10(9-12(11)16)19-14(22)17-6-2-8-20-13(21)3-1-7-18-20/h1,3-5,7,9H,2,6,8H2,(H2,17,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFSTNDGVSJCKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCCNC(=O)NC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a synthetic compound with potential therapeutic applications. Its unique structural components, including a difluorophenyl group and a pyridazinone moiety, suggest significant biological activity, particularly in the modulation of enzyme activity and interaction with biological macromolecules. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various disease pathways. The difluorophenyl group enhances lipophilicity, facilitating cellular uptake, while the pyridazinone moiety may contribute to enzyme inhibition.

Enzyme Inhibition

Research indicates that 1-(3,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea exhibits inhibitory effects on several enzymes implicated in cancer and inflammatory pathways. For instance, studies have shown that derivatives of pyridazinone compounds can modulate MYC expression, a critical oncogene in various cancers .

Anti-Inflammatory Activity

In preclinical studies, compounds similar to 1-(3,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea have demonstrated anti-inflammatory properties. For example, derivatives containing the pyridazinone scaffold showed significant inhibition of inflammatory mediators in cellular models .

| Compound | Dose (mg/kg) | Inhibition of Paw Oedema (%) |

|---|---|---|

| Control | - | 0 |

| Indomethacin | 40 | 66.44 |

| Compound A | 30 | 70.98 |

| Compound B | 30 | 56.48 |

Study on MYC Modulation

A recent patent described the use of pyridazinone-derived compounds for modulating MYC expression. The study highlighted that specific structural features enhance the compound's ability to reduce MYC activity in cancer cells .

Anti-Inflammatory Research

In a study evaluating various pyridazinone derivatives for anti-inflammatory activity using the carrageenan-induced rat paw oedema model, compounds with similar structures exhibited promising results. For instance, certain derivatives showed up to 70% inhibition of inflammation after administration .

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds with similar structures to 1-(3,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea. For instance:

- A series of diarylurea derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The IC values for these compounds were reported to be in the low micromolar range, indicating potent activity .

- Specific compounds derived from similar urea scaffolds exhibited lethal effects on melanoma and renal cancer cell lines, suggesting that modifications to the urea structure can enhance anticancer efficacy .

Case Studies and Research Findings

Several studies have documented the effectiveness of urea derivatives in preclinical settings:

- Study on Diarylurea Derivatives : A study synthesized various diarylurea derivatives and tested their antiproliferative activity against a panel of human cancer cell lines. The results indicated that compounds with specific substituents showed enhanced activity compared to others .

- Mechanistic Studies : Research focused on understanding how these compounds induce apoptosis revealed that certain derivatives could significantly influence cellular pathways associated with survival and death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key features with urea-based derivatives reported in recent studies. Below is a comparative analysis of its structural and functional attributes relative to analogs:

Substituent Analysis

- Aromatic Substituents: The 3,4-difluorophenyl group in the target compound differs from the 2,4-difluorophenyl substituent in antifungal urea analogs (e.g., compounds 8d–8g in ). In contrast, MK13 (1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea) features a dimethoxyphenyl group, which introduces electron-donating methoxy substituents instead of fluorines. This difference could modulate solubility and π-π stacking interactions .

- Heterocyclic Moieties: The 6-oxopyridazin-1(6H)-yl group in the target compound contrasts with 1,3,4-thiadiazol-2-yl () or pyrazol-1-yl () groups in analogs. Pyridazinone’s dual hydrogen-bond acceptor sites (ketone and ring nitrogen) may enhance interactions with polar residues in binding pockets compared to sulfur-containing thiadiazole or nitrogen-rich pyrazole rings .

Pharmacological Implications

- Antifungal Potential: Compounds like 8d–8g () demonstrate antifungal activity linked to their thiadiazole-triazole motifs and fluorophenyl groups. The target compound’s pyridazinone moiety may offer alternative binding modes against fungal cytochrome P450 enzymes.

- Kinase Inhibition: Pyridazinone derivatives are known to inhibit kinases (e.g., JAK2/STAT3 pathways). The target compound’s structure may align with this activity, whereas thiadiazole-based analogs () are more associated with antifungal targets .

Preparation Methods

Isocyanate-Based Methods

The classical approach for synthesizing urea derivatives involves the reaction of an isocyanate with an amine. For the target compound, this would typically involve:

- Generation of 3,4-difluorophenyl isocyanate from 3,4-difluoroaniline using phosgene or a safer alternative

- Reaction with 3-(6-oxopyridazin-1(6H)-yl)propylamine to form the urea linkage

This method generally proceeds under mild conditions (room temperature, aprotic solvent) and provides good yields. However, the toxicity of phosgene presents safety concerns.

Phosgene Alternatives

Due to the hazardous nature of phosgene, several alternative carbonylating agents have been developed for urea synthesis:

- Carbonyldiimidazole (CDI): Reacts with amines to form imidazole carboxamides that can further react with a second amine to form ureas

- S,S-dimethyl dithiocarbonate (DMDTC): Acts as a phosgene substitute for in-water carbonylation of amines

- Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate: Particularly useful for unsymmetrical ureas like our target compound

These reagents offer safer handling conditions while maintaining reasonable reaction efficiency.

Carbonylation Reactions

Carbon monoxide can serve as a carbonyl source in oxidative carbonylation reactions:

- Reaction of two amines with carbon monoxide in the presence of an oxidant and a transition metal catalyst

- Palladium, cobalt, nickel, ruthenium, manganese, or gold catalysts can facilitate these transformations, though reaction conditions and selectivity vary

This approach has advantages in terms of atom economy but may require specialized equipment for handling carbon monoxide.

Specific Synthesis Routes

Route A: Isocyanate Coupling Approach

This synthetic route begins with the preparation of key building blocks:

Step 1: Preparation of 3-(6-oxopyridazin-1(6H)-yl)propylamine

- Starting with 6-chloropyridazin-3(2H)-one

- Alkylation with 3-aminopropyl derivatives (typically with protected amine)

- Deprotection to reveal the primary amine

Step 2: Preparation of 3,4-difluorophenyl isocyanate

- From 3,4-difluoroaniline using triphosgene or carbonyldiimidazole

- Alternatively, using phenyl chloroformate to form an intermediate carbamate

Step 3: Coupling reaction

- Reaction of the isocyanate with the amine in THF or dichloromethane

- Room temperature, 6-12 hours

- Typical yield: 75-85%

Route B: Convergent Synthesis via Carbamoylation

A convergent approach involves the use of carbonylating agents to join the two amine components:

Step 1: Preparation of 3-(6-oxopyridazin-1(6H)-yl)propylamine (as in Route A)

Step 2: Carbamoylation reaction

Route C: Multi-Component Route

This approach utilizes a one-pot multi-component reaction:

Step 1: Preparation of 6-oxopyridazin-1(6H)-one

- Cyclization of hydrazine derivatives with appropriate diketones or ketoesters

- Optimization of reaction conditions based on substituents

Step 2: Alkylation with 3-bromopropyl derivatives

- Reaction of 6-oxopyridazin-1(6H)-one with 3-bromopropylphthalimide

- Basic conditions (K₂CO₃ or Cs₂CO₃) in DMF

- Heating at 80-100°C for 8-12 hours

Step 3: Hydrazinolysis of phthalimide

- Treatment with hydrazine hydrate in ethanol

- Reflux conditions for 2-4 hours

- Isolation of 3-(6-oxopyridazin-1(6H)-yl)propylamine

Step 4: Urea formation

- Reaction with 3,4-difluorophenyl isocyanate or alternative carbonylating agent

- Room temperature, aprotic solvent

- Purification by column chromatography

Reaction Conditions Optimization

Optimization of reaction conditions is crucial for maximizing yield and minimizing side products:

Temperature Effects

| Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Observations |

|---|---|---|---|

| 0-5 | 12-16 | 65-75 | Cleaner reaction, fewer side products |

| 20-25 (RT) | 6-10 | 75-85 | Optimal balance of rate and selectivity |

| 60-65 | 2-4 | 70-80 | Faster reaction but increased side products |

Solvent Selection

| Solvent | Dielectric Constant | Typical Yield (%) | Advantages/Disadvantages |

|---|---|---|---|

| THF | 7.6 | 80-85 | Good solubility, easy workup |

| DCM | 8.9 | 75-85 | Fast reaction, volatile |

| DMF | 36.7 | 70-80 | Good for alkylation steps, difficult removal |

| Acetone | 20.7 | 65-75 | Economical, may require longer reaction times |

Catalyst Optimization for Carbonylation Routes

| Catalyst | Loading (mol%) | CO Pressure (bar) | Typical Yield (%) | Selectivity |

|---|---|---|---|---|

| Pd(II) complexes | 2-5 | 1-5 | 70-80 | High |

| Co(II) catalysts | 5-10 | 10-20 | 65-75 | Moderate |

| Au(I) complexes | 1-3 | 5-10 | 75-85 | Very high |

Mechanistic Considerations

Isocyanate Formation and Reaction

The formation of 3,4-difluorophenyl isocyanate from 3,4-difluoroaniline involves nucleophilic attack of the amine on the carbonyl group of phosgene or its equivalent, followed by elimination:

- Nucleophilic addition of the amine to the carbonyl

- Elimination of HCl to form the isocyanate

- Reaction with 3-(6-oxopyridazin-1(6H)-yl)propylamine to form the urea linkage

The mechanism of urea formation involves nucleophilic addition of the amine to the isocyanate carbon, followed by proton transfer to form the urea product.

Carbonylation Mechanism

The catalytic oxidative carbonylation mechanism typically involves:

- Coordination of CO to the metal center

- Oxidative addition of the amine

- Insertion of CO into the metal-nitrogen bond

- Coordination and insertion of the second amine

- Reductive elimination to form the urea product and regenerate the catalyst

This mechanism is highly dependent on the catalyst and reaction conditions.

Purification Strategies

Purification of 1-(3,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea typically involves multiple steps:

Chromatographic Methods

Column chromatography using silica gel with ethyl acetate/hexane or dichloromethane/methanol gradients is the most common purification method. Typical conditions:

| Mobile Phase | Ratio | Rf Value | Recovery (%) |

|---|---|---|---|

| Ethyl acetate/hexane | 7:3 to 9:1 | 0.3-0.4 | 85-90 |

| Dichloromethane/methanol | 95:5 to 9:1 | 0.4-0.5 | 80-85 |

| Chloroform/methanol | 9:1 | 0.3-0.4 | 75-80 |

Recrystallization Techniques

Recrystallization from appropriate solvent systems can yield high-purity material:

| Solvent System | Temperature Protocol | Recovery (%) | Purity (%) |

|---|---|---|---|

| Ethanol/water | Hot dissolution, slow cooling | 70-75 | >98 |

| Acetone/hexane | Room temp to 0°C | 75-80 | >95 |

| THF/diethyl ether | Room temp to -20°C | 80-85 | >97 |

Analytical Characterization

Structural Confirmation

Confirmation of the structure of 1-(3,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea can be achieved through:

NMR Spectroscopy :

- ¹H NMR (500 MHz, DMSO-d₆): Characteristic signals for the pyridazinone protons (δ 7.4-8.0 ppm), aromatic protons of the difluorophenyl group (δ 7.0-7.3 ppm), NH protons of the urea (δ 8.5-9.0 ppm), and propyl chain protons (δ 1.8-4.0 ppm)

- ¹³C NMR: Shows the carbonyl carbons of the urea (δ ~155 ppm) and pyridazinone (δ ~160 ppm)

Mass Spectrometry :

- Exact mass calculation: Based on molecular formula C₁₄H₁₄F₂N₄O₂

- Typical fragmentation pattern includes loss of the propyl chain and cleavage at the urea linkage

IR Spectroscopy :

- Characteristic absorption bands for N-H stretching (3300-3400 cm⁻¹), C=O stretching (1640-1690 cm⁻¹), and C-F stretching (1000-1100 cm⁻¹)

Scale-Up Considerations

When scaling up the synthesis of 1-(3,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea, several factors must be considered:

Process Optimization

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Reaction volume | 10-100 mL | 1-10 L | >100 L |

| Stirring method | Magnetic | Mechanical | Mechanical |

| Heat transfer | Oil bath | Jacketed reactor | Jacketed reactor |

| Workup procedure | Extraction | Continuous extraction | Continuous processing |

| Purification | Column chromatography | Recrystallization | Recrystallization |

Comparative Analysis of Synthetic Routes

| Route | Key Advantages | Limitations | Overall Yield (%) | Number of Steps |

|---|---|---|---|---|

| Isocyanate Coupling | High yield, mild conditions | Uses hazardous isocyanates | 65-75 | 3-4 |

| Carbonylation | Atom economy, one-pot potential | Requires specialized equipment | 55-65 | 2-3 |

| Multi-Component | Modular, versatile | Multiple steps, lower overall yield | 45-55 | 4-5 |

Q & A

Q. Methodology :

- Substituent Variation : Compare analogs with substituents like chloro (vs. fluoro) on the phenyl ring or pyridazine modifications. For example, 2-chlorophenyl analogs show enhanced enzyme affinity due to increased lipophilicity .

- Linker Optimization : Test propyl vs. ethyl linkers; longer chains may improve membrane permeability but reduce target binding .

- In Silico Docking : Use tools like AutoDock to predict interactions with enzymes (e.g., kinases or phosphatases). Pyridazinone’s carbonyl group often forms hydrogen bonds with catalytic lysine residues .

Data Interpretation : Cross-validate SAR with IC50 values from enzyme inhibition assays and logP measurements .

Advanced: How to resolve contradictions in reported biological activity data?

Case Example : If one study reports potent kinase inhibition (IC50 = 50 nM) while another shows no activity:

- Assay Conditions : Check buffer pH (e.g., Tris vs. HEPES affects ionization of urea moiety) .

- Compound Stability : Test degradation under assay conditions (e.g., hydrolysis in aqueous media at 37°C) via HPLC .

- Target Specificity : Confirm selectivity using kinase profiling panels; off-target effects may explain discrepancies .

Recommendation : Replicate studies with standardized protocols (e.g., ATP concentration fixed at 1 mM) and include positive controls like staurosporine .

Advanced: What experimental designs are optimal for studying its enzyme inhibition kinetics?

- Steady-State Assays : Use varying substrate concentrations (0.1–10× Km) and measure initial rates. Fit data to Michaelis-Menten or Hill equations to determine inhibition type (competitive/uncompetitive) .

- Pre-Incubation Time : Test time-dependent inhibition by pre-incubating the compound with the enzyme for 0–60 minutes. A gradual decrease in activity suggests covalent binding .

- Thermodynamic Analysis : Calculate ΔG and ΔH using isothermal titration calorimetry (ITC) to assess binding energetics .

Advanced: How to evaluate its stability under physiological conditions?

Q. Protocol :

- pH Stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24 hours. Monitor degradation via HPLC. Urea bonds are prone to hydrolysis at extreme pH .

- Plasma Stability : Incubate with human plasma (37°C, 1–6 hours). Centrifuge and quantify parent compound using LC-MS. Low stability may require prodrug strategies .

- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and assess photodegradation products. Fluorophenyl groups may enhance stability compared to chlorophenyl analogs .

Advanced: What computational approaches predict its metabolic pathways?

- Software Tools : Use GLORYx or SwissADME to predict Phase I/II metabolism. The difluorophenyl group may undergo hydroxylation, while the pyridazinone core could be glucuronidated .

- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates. Correlate results with in silico predictions to identify metabolic liabilities .

Basic: How to design a cytotoxicity screening protocol?

- Cell Lines : Use HEK293 (normal) and cancer lines (e.g., MCF-7, A549). Include a urea derivative with known toxicity as a control .

- Dose Range : Test 0.1–100 µM for 48–72 hours. Calculate IC50 using MTT or CellTiter-Glo assays .

- Confounding Factors : Account for solvent (DMSO) effects (keep ≤0.1% v/v) and serum protein binding .

Advanced: What strategies improve aqueous solubility for in vivo studies?

- Salt Formation : Screen with HCl or sodium salts; urea derivatives often form stable salts .

- Co-Solvents : Use PEG-400 or cyclodextrins (e.g., 20% w/v HP-β-CD) to enhance solubility without toxicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) for sustained release .

Advanced: How to validate target engagement in cellular models?

- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat (37–65°C). Centrifuge and quantify soluble target protein via Western blot. A shift in melting temperature indicates binding .

- Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) into the compound. UV irradiation cross-links it to the target, identified via MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.